N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide is a novel anilidoquinoline derivative that has been synthesized and evaluated for its potential therapeutic effects. Although the provided data does not directly discuss this specific compound, it does provide insights into similar anilidoquinoline derivatives and their properties. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has shown significant antiviral and antiapoptotic effects in vitro and has been effective in treating Japanese encephalitis in mice .
Synthesis Analysis
The synthesis of anilidoquinoline derivatives involves complex organic chemistry techniques. The related compound mentioned in the data was synthesized and evaluated for its therapeutic efficacy, particularly in the context of Japanese encephalitis. The synthesis process likely involves the formation of the quinoline core, followed by the introduction of the anilido group and the chlorophenyl moiety. The specific details of the synthesis process for N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide are not provided, but it can be inferred that similar methods may be applied .
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring structure composed of a benzene ring and a pyridine ring. The data indicates that vibrational spectroscopy techniques, such as Raman and Fourier transform infrared spectroscopy, have been used to characterize the molecular structure of a similar compound. Density functional theory (DFT) calculations have provided insights into the geometric equilibrium, hydrogen bonding, and vibrational wavenumbers of these molecules. The presence of a chlorophenyl group and a sulfanylacetamide moiety contributes to the non-planar structure and influences the intermolecular and intramolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of anilidoquinoline derivatives can be influenced by the presence of various functional groups. The data suggests that natural bond orbital (NBO) analysis has been used to confirm the stereo-electronic interactions that lead to molecular stability. The formation of strong hydrogen bonds and weak intramolecular interactions has been observed in a related compound. These interactions are crucial for the compound's reactivity and may play a role in its antiviral activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives are determined by their molecular structure and the nature of their constituent atoms and bonds. The data indicates that the vibrational spectral analysis has been used to understand these properties. The presence of the chlorophenyl group and the sulfanylacetamide moiety affects the molecule's vibrational frequencies, which can be observed as shifts in the IR spectrum. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated, suggesting the compound's potential as a therapeutic agent. Additionally, in-silico docking studies have shown inhibition activity against viruses, which is indicative of the compound's antiviral properties .
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c1-12-10-17-22-23-19(24(17)16-5-3-2-4-15(12)16)26-11-18(25)21-14-8-6-13(20)7-9-14/h2-10H,11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGSUMHVGDTTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.